5-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[2,5-DIMETHYL-1-(PYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring a unique structure that combines pyrrole, pyridine, and diazinane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2,5-DIMETHYL-1-(PYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves a multi-step process. One common method includes the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 2-aminopyridine under acidic conditions to form the intermediate compound. This intermediate is then reacted with 1,3-dimethyl-2-thiourea in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-{[2,5-DIMETHYL-1-(PYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
5-{[2,5-DIMETHYL-1-(PYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[2,5-DIMETHYL-1-(PYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine: Shares structural similarities but differs in its biological activity and chemical properties.
1,5-Dimethyl-2-pyrrolidinone: Another related compound with distinct applications in organic synthesis and pharmaceuticals.
Uniqueness
5-{[2,5-DIMETHYL-1-(PYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of pyrrole, pyridine, and diazinane moieties, which confer specific chemical reactivity and biological activity not found in other similar compounds .
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H18N4O2S/c1-11-9-13(12(2)22(11)15-7-5-6-8-19-15)10-14-16(23)20(3)18(25)21(4)17(14)24/h5-10H,1-4H3 |
InChI Key |
LBABCVTVKWDZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=N2)C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Origin of Product |
United States |
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